molecular formula C17H17FN4OS B2553095 N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2411246-16-5

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2553095
CAS No.: 2411246-16-5
M. Wt: 344.41
InChI Key: RASWFRAWKSYPKN-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a synthetic compound with a molecular weight of 344.41 g/mol It is characterized by the presence of a thieno[3,2-d]pyrimidine core, a fluorinated phenyl ring, and a morpholine moiety

Preparation Methods

The synthesis of N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thieno[3,2-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Phenyl Ring: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom, often using fluorinating agents.

    Attachment of the Morpholine Moiety:

    Final Coupling: The final step involves coupling the fluorinated phenyl ring and the thieno[3,2-d]pyrimidine core through a suitable linker, often under catalytic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as :

    Linezolid: An antibiotic with a similar morpholine moiety.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Phenyl Compounds: Compounds with similar fluorinated phenyl rings but different core structures.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-13-9-12(1-2-15(13)22-4-6-23-7-5-22)10-19-17-16-14(3-8-24-16)20-11-21-17/h1-3,8-9,11H,4-7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWFRAWKSYPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=C3SC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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